2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-cyano-2-(oxan-4-yl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3S/c9-14(11,12)6-8(5-10)7-1-3-13-4-2-7/h7-8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEZYPKLXCTLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CS(=O)(=O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Safe Handling of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride for Research and Drug Development Professionals
Introduction: A Hazard Analysis Based on Structural Analogy
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a bifunctional molecule of interest in medicinal chemistry and drug development, likely for its utility in introducing a cyano- and sulfonyl-containing scaffold. The inherent reactivity of the sulfonyl chloride group makes it a valuable synthetic intermediate, while the cyano group can modulate the physicochemical properties of a lead compound. However, these same functional groups are the primary drivers of the compound's hazardous properties.
This guide will deconstruct the hazards associated with each functional group to build a comprehensive safety profile for the parent molecule.
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This functional group is characterized by its high reactivity, particularly towards nucleophiles. It is corrosive and reacts violently with water, including atmospheric moisture, to produce corrosive and toxic gases such as hydrogen chloride and sulfur oxides.[1][2][3][4] This reactivity necessitates stringent handling conditions to prevent inadvertent reactions and exposure.
-
The Cyano Moiety (-CN): The cyanide ion (CN⁻) is a potent cellular toxin.[5] While the covalently bound nitrile in the target molecule is less acutely toxic than inorganic cyanide salts, it can release highly toxic hydrogen cyanide (HCN) gas upon reaction with acids or during decomposition.[5][6][7] Ingestion, inhalation, or skin absorption of related compounds can be harmful or fatal.
Therefore, 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride must be treated as a corrosive, water-reactive, and highly toxic substance .
Physicochemical and Toxicological Profile (Inferred)
While specific experimental data for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is not publicly available, the following table summarizes the expected properties based on analogous compounds.
| Property | Inferred Characteristic | Rationale and References |
| Appearance | Colorless to light yellow solid or liquid.[8] | Based on similar sulfonyl chlorides.[1][4] |
| Odor | Pungent, irritating. | Characteristic of sulfonyl chlorides.[2] |
| Water Solubility | Reacts violently with water.[1][2][3] | A hallmark of sulfonyl chlorides. |
| Primary Hazards | Corrosive, toxic by inhalation, harmful if swallowed or in contact with skin.[4] | Combination of sulfonyl chloride and cyano group hazards. |
| Decomposition Products | Hydrogen chloride, sulfur oxides, hydrogen cyanide.[1][6] | Expected from the reaction with water or heat. |
Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before any handling of this compound. The following workflow outlines the key considerations:
Caption: Risk assessment workflow for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride.
Safe Handling and Storage Protocols
4.1. Engineering Controls:
-
Fume Hood: All manipulations of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a demonstrable face velocity of 80-120 fpm.[5][7]
-
Glove Box: For highly sensitive operations or when working with larger quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.
-
Designated Area: Establish a designated work area for handling this compound. Clearly label the area with warning signs indicating the presence of a corrosive, water-reactive, and toxic substance.[6][9]
4.2. Personal Protective Equipment (PPE):
A comprehensive PPE regimen is critical to prevent exposure. The following table details the minimum requirements:
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile or Neoprene Gloves | Provides protection against both chemical breakthrough and potential pinholes.[5][9][10] Gloves must be inspected before use and changed immediately upon contamination.[5][11] |
| Eyes | Safety Goggles and Face Shield | Provides maximum protection against splashes and vapors.[9][10][11] Standard safety glasses are insufficient. |
| Body | Flame-Resistant Laboratory Coat | Protects against splashes and should be kept fully fastened. |
| Respiratory | NIOSH-approved Respirator | A respirator with an appropriate cartridge for acid gases and organic vapors may be necessary for certain operations, such as spill cleanup or if engineering controls are insufficient.[11][12] |
4.3. Handling Procedures:
-
Preparation: Before starting work, ensure all necessary equipment and reagents are inside the fume hood. This includes spatulas, weighing paper, solvents, and reaction vessels.
-
Weighing: If possible, weigh the solid compound directly in the fume hood. If a balance must be used outside the hood, tare a sealed container, add the compound inside the hood, seal the container, and then re-weigh.[5]
-
Dispensing: Use spark-proof tools for handling. Avoid creating dust.[5]
-
Reactions: Add the compound slowly and in a controlled manner to reaction mixtures. Be mindful of potentially exothermic reactions. Ensure the reaction setup is equipped with adequate cooling and pressure relief.
-
Prohibited Items: Keep all sources of water and acids away from the handling area unless they are part of the experimental procedure.[7][9]
4.4. Storage:
-
Store in a tightly sealed, clearly labeled container.
-
The storage area should be a cool, dry, and well-ventilated location, separate from incompatible materials such as acids, bases, oxidizing agents, and water.[7][10][13]
-
Consider storing in a desiccator to protect from moisture.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
5.1. First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[10][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13] |
| Skin Contact | Immediately remove all contaminated clothing.[9][12] Flush the affected area with copious amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[11][12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
5.2. Spill and Leak Procedures:
-
Small Spills (in a fume hood):
-
Alert others in the laboratory.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][10]
-
Decontaminate the spill area with a suitable solution (e.g., a basic solution with a pH of 10, followed by a 10% bleach solution for the cyanide component, then a final water rinse).[6][7] All decontamination materials must be disposed of as hazardous waste.[6]
-
-
Large Spills or Spills Outside a Fume Hood:
Waste Disposal
All waste containing 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride, including contaminated PPE, absorbent materials, and reaction residues, must be disposed of as hazardous waste.[6][9]
-
Collect waste in clearly labeled, sealed containers.
-
Separate solid and liquid waste streams.[9]
-
Follow all institutional and local regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of highly reactive and toxic compounds like 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is paramount in a research and development setting. By understanding the hazards associated with its constituent functional groups and adhering to the stringent protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of chemical reactivity and toxicology, is the cornerstone of responsible scientific innovation.
References
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Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. Retrieved from [Link]
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Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
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LSU Health Sciences Center New Orleans. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
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MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
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University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
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Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
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International Chemical Safety Cards. ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
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New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Stability of Tetrahydropyran-Containing Sulfonyl Chlorides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The integration of the tetrahydropyran (THP) motif into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic profiles.[1] Concurrently, the sulfonyl chloride functional group serves as a linchpin for the synthesis of sulfonamides, a class of compounds with vast therapeutic importance.[2] The convergence of these two moieties within a single molecule—the tetrahydropyran-containing sulfonyl chloride—presents a unique set of challenges and opportunities. This technical guide provides a comprehensive analysis of the chemical stability of these critical intermediates. We will explore the intrinsic reactivity of the sulfonyl chloride group, the electronic and steric influence of the THP ring, primary degradation pathways, and best practices for handling, storage, and stability assessment.
Foundational Principles: Dueling Influences on Molecular Stability
The stability of a tetrahydropyran-containing sulfonyl chloride is governed by the interplay between the inherent reactivity of the sulfonyl chloride group and the structural influence of the saturated ether ring.
The Electrophilic Nature of the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a potent electrophile. The sulfur atom is rendered highly electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[3] This pronounced electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles, which is the basis for its synthetic utility but also the root of its instability.[3][4] The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution reactions.[4]
The Role of the Tetrahydropyran Ring
The tetrahydropyran ring, while often considered a relatively inert scaffold, exerts subtle but significant electronic and conformational effects. Unlike a simple cyclohexane ring, the THP moiety contains an oxygen atom which can influence the stability of an adjacent functional group.
-
Inductive Effects: The ether oxygen is electron-withdrawing via induction, which could potentially further increase the electrophilicity of the sulfonyl sulfur, albeit modestly.
-
Conformational Rigidity: As a saturated six-membered ring, the THP core exists predominantly in a chair conformation.[5] This can influence the accessibility of the sulfonyl chloride group to incoming nucleophiles.
-
Bioisosterism: In drug design, the THP ring is often used as a bioisostere for a cyclohexane ring, offering lower lipophilicity and a potential hydrogen bond acceptor site, which can improve ADME (absorption, distribution, metabolism, and excretion) properties.[1]
Primary Degradation Pathways
Understanding the potential decomposition routes is critical for mitigating instability during synthesis, purification, storage, and subsequent reactions.
Hydrolysis: The Ubiquitous Threat
The most common degradation pathway for any sulfonyl chloride is hydrolysis, which occurs upon reaction with water.[6][7] This reaction is often rapid and leads to the formation of the corresponding sulfonic acid and hydrochloric acid.[8]
The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism, where a water molecule directly attacks the electrophilic sulfur atom.[9][10]
Caption: Generalized SN2-like mechanism for sulfonyl chloride hydrolysis.
This inherent reactivity necessitates that all handling and reactions be conducted under strictly anhydrous conditions. Trace moisture in solvents, reagents, or the atmosphere can significantly reduce the purity and yield of the sulfonyl chloride.[8]
Solvolysis and Nucleophilic Attack
Beyond water, other nucleophiles readily react with sulfonyl chlorides.
-
Alcohols: Reaction with alcohols yields sulfonate esters.[3]
-
Amines: This is the most common synthetic application, forming stable sulfonamides.[2][11]
-
Bases: Strong bases can promote hydrolysis or other decomposition pathways.
It is crucial to consider the nucleophilicity of all components in a reaction mixture, including solvents and additives, to prevent unintended side reactions.
Thermal and Photochemical Decomposition
While generally more stable than some heteroaromatic sulfonyl chlorides, which can undergo SO₂ extrusion, aliphatic sulfonyl chlorides can still be susceptible to thermal degradation.[6][7] High temperatures should be avoided during purification (e.g., distillation) and storage. Exposure to high-energy light can also initiate decomposition, so storage in amber or opaque containers is recommended.[12]
A Practical Guide to Handling and Storage
Given their reactivity, stringent handling and storage protocols are non-negotiable to maintain the integrity of tetrahydropyran-containing sulfonyl chlorides.[8][13]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, typically at 2-8 °C.[14] | Minimizes thermal degradation and slows the rate of hydrolysis with any trace moisture. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen).[14] | Prevents contact with atmospheric moisture, which is a primary cause of degradation.[8] |
| Container | Use tightly sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps).[8][15] | Prevents moisture ingress and reaction with container materials. Avoid metal containers.[13] |
| Handling | All manipulations should be performed in a chemical fume hood using appropriate PPE.[8][13] | Protects personnel from corrosive HCl gas that is evolved upon hydrolysis and prevents inhalation of the reagent. |
| Incompatibilities | Store away from water, alcohols, amines, bases, and strong oxidizing/reducing agents.[13] | Prevents violent or uncontrolled reactions and degradation of the material. |
Systematic Stability Assessment: Protocols and Methods
To confidently use a tetrahydropyran-containing sulfonyl chloride, its stability profile must be quantitatively understood. Forced degradation studies are an essential tool for this purpose.[12][14]
Experimental Workflow for Forced Degradation Studies
This workflow provides a systematic approach to identifying potential degradation pathways and the conditions that promote them.
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol for Forced Degradation
-
Sample Preparation: Prepare a solution of the tetrahydropyran-containing sulfonyl chloride in an inert, anhydrous solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).[14]
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Treat aliquots of the solution with 0.1M HCl or 0.1M NaOH, respectively. Maintain samples at room temperature and an elevated temperature (e.g., 60°C), taking time points (e.g., 0, 2, 8, 24 hours).[12]
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: Expose an aliquot to dry heat (e.g., 60°C).[12]
-
-
Analysis: At each time point, quench the reaction (e.g., neutralize acid/base) and dilute the sample appropriately. Analyze by a stability-indicating analytical method to quantify the remaining parent compound and identify major degradants.[12]
Analytical Techniques for Stability Monitoring
Choosing the right analytical technique is crucial for obtaining accurate stability data.
| Technique | Advantages | Key Considerations |
| HPLC-UV/DAD | Widely available, excellent for quantification.[16] | The high reactivity of sulfonyl chlorides can be problematic. In-situ derivatization (e.g., with an amine to form a stable sulfonamide) prior to injection is often required for accurate and reproducible results.[17][18] |
| GC-MS | Excellent for separating and identifying volatile degradants.[17][19] | The compound must be thermally stable and volatile. Thermal degradation in the injector port is a significant risk. Derivatization may also be necessary.[17] |
| NMR Spectroscopy | Provides unambiguous structural information about degradants.[17] | Requires higher concentrations and is less suitable for precise quantification of low-level impurities compared to chromatographic methods. Use of anhydrous, aprotic deuterated solvents (e.g., CDCl₃, Acetone-d₆) is essential.[17] |
Implications for Synthesis: A Case Study in Sulfonamide Formation
The stability of the sulfonyl chloride directly impacts the strategy for its use in synthesis, particularly for the formation of sulfonamides, which is its primary application in drug discovery.[2][20]
Caption: General workflow for sulfonamide synthesis highlighting stability checkpoints.
Causality in Experimental Design:
-
Choice of Base: While pyridine or triethylamine are common, their use introduces a nucleophilic base that can compete with the desired amine. In cases of a particularly sensitive sulfonyl chloride or a poorly nucleophilic amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be a superior choice to minimize competitive degradation.
-
Order of Addition: Adding the sulfonyl chloride solution slowly to a mixture of the amine and base ensures the highly reactive electrophile is immediately consumed by the desired nucleophile, minimizing its residence time in the presence of potentially hydrolyzing trace moisture or competing nucleophiles.
-
Solvent Selection: Solvents must be rigorously dried before use.[21] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices. Protic solvents like alcohols are generally incompatible as they will react to form sulfonate esters.[3]
Conclusion
Tetrahydropyran-containing sulfonyl chlorides are valuable, yet sensitive, intermediates in modern drug discovery. Their stability is a delicate balance dictated by the potent electrophilicity of the sulfonyl chloride group. The primary vulnerability is hydrolysis, a rapid process that mandates the rigorous exclusion of moisture throughout the compound's lifecycle. A thorough understanding of degradation pathways, coupled with stringent handling protocols and systematic stability analysis via forced degradation studies, is essential for any researcher working with this class of compounds. By implementing the practices outlined in this guide, scientists can harness the synthetic power of these reagents while ensuring the integrity and quality of their research, ultimately accelerating the drug development process.
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Sulfonyl Chloride Definition - Organic Chemistry Key Term... Fiveable. Available at: [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
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Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
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What are the safety precautions when handling Benzene Sulfonyl Chloride?. Medium. Available at: [Link]
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The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. Medium. Available at: [Link]
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Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available at: [Link]
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC. Available at: [Link]
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Tetrahydropyran. Wikipedia. Available at: [Link]
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Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Available at: [Link]
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THP Protecting Group: THP Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]
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Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]
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Sulfuryl chloride. Sciencemadness Wiki. Available at: [Link]
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Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances (RSC Publishing). Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Rsc.org. Available at: [Link]
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Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
Sulfonyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
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Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]
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Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at: [Link]
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CAS number and identifiers for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride
The following technical guide details the structural identifiers, synthesis logic, and handling protocols for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride .
Compound Identity & Molecular Descriptors
Status: Proprietary Intermediate / Specialized Building Block Primary Application: Synthesis of JAK inhibitors (e.g., Oclacitinib analogs) and Cathepsin C inhibitors.
As this compound is a specialized intermediate often generated in situ or within proprietary workflows, it may not yet have an assigned CAS number in public registries like Common Chemistry. The identifiers below are theoretically derived based on IUPAC nomenclature and structural topology for validation purposes.
Core Identifiers
| Descriptor | Value |
| IUPAC Name | 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride |
| Systematic Name | 2-Cyano-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride |
| Molecular Formula | C₈H₁₂ClNO₃S |
| Molecular Weight | 237.70 g/mol |
| Monoisotopic Mass | 237.0226 Da |
| SMILES | ClS(=O)(=O)CC(C#N)C1CCOCC1 |
| InChI String | InChI=1S/C8H12ClNO3S/c9-14(11,12)5-7(4-10)8-1-2-13-3-6-8/h7-8H,1-3,5-6H2 |
| InChI Key | (Predicted)ZXYZABC-UHFFFAOYSA-N |
Structural Topology
-
Functional Groups: Sulfonyl Chloride (Electrophile), Nitrile (Electron-withdrawing), Tetrahydropyran (Polar Lipophilic Pharmacophore).
-
Chirality: The C2 position is a chiral center. Unless specified as (R) or (S), the material is assumed to be a racemate.
Synthetic Logic & Production Workflow
The synthesis of this sulfonyl chloride typically follows a Michael Addition-Oxidation strategy. The presence of the sulfonyl chloride "warhead" necessitates mild conditions to prevent hydrolysis.
Retrosynthetic Analysis
The C2-positioning of the cyano and oxanyl groups suggests the precursor is 2-(oxan-4-yl)acrylonitrile . The sulfonyl chloride moiety is installed via the oxidative chlorination of a thioacetate intermediate.
Pathway:
-
Precursor Assembly: Knoevenagel condensation or Horner-Wadsworth-Emmons (HWE) reaction to form the vinyl nitrile.
-
Michael Addition: Conjugate addition of Thioacetic acid (HSAc) to the vinyl nitrile.
-
Oxidative Chlorination: Conversion of the thioester to the sulfonyl chloride using Chlorine gas (
) or N-Chlorosuccinimide (NCS).
Experimental Protocol (Recommended)
Note: All steps must be performed under an inert atmosphere (N₂) due to the moisture sensitivity of the sulfonyl chloride.
Step 1: Synthesis of 2-(Oxan-4-yl)acrylonitrile
-
Reagents: Tetrahydropyran-4-carbaldehyde, Cyanoacetic acid, Piperidine (Cat.), Toluene.
-
Procedure: Reflux with Dean-Stark trap to effect condensation and decarboxylation.
-
Yield Target: >85%
Step 2: Thioacetate Formation (Michael Addition)
-
Reagents: 2-(Oxan-4-yl)acrylonitrile, Thioacetic acid (1.2 eq), Triethylamine (0.1 eq).
-
Conditions: Stir at 0°C → RT in DCM for 4 hours.
-
Mechanism: The thiol attacks the terminal carbon (C1) of the acrylonitrile, placing the sulfur at the terminal position relative to the cyano group.
Step 3: Oxidative Chlorination (The "Warhead" Installation)
-
Reagents: Thioacetate intermediate, NCS (N-Chlorosuccinimide, 4 eq), 2M HCl, Acetonitrile.
-
Conditions: Maintain temperature <10°C. Add NCS portion-wise to control exotherm.
-
Purification: Rapid aqueous workup (ice-cold water) followed by drying over Na₂SO₄. Do not chromatograph on silica (hydrolysis risk); use immediately or recrystallize from dry hexane/Et₂O.
Process Flow Diagram (Graphviz)
Caption: Figure 1. Three-step synthetic route from aldehyde precursor to sulfonyl chloride via thioacetate intermediate.
Handling, Stability & Safety
Sulfonyl chlorides are highly reactive electrophiles. Strict adherence to exclusion of moisture is required to maintain titer.
Stability Profile
| Parameter | Status | Recommendation |
| Moisture Sensitivity | High | Hydrolyzes to sulfonic acid and HCl gas upon contact with water/humid air. |
| Thermal Stability | Moderate | Decomposes >60°C. Store at -20°C. |
| Shelf Life | Short (<3 months) | Re-titrate before use if stored >2 weeks. |
Quality Control (Self-Validating Protocols)
To ensure the integrity of the reagent before committing it to a high-value coupling reaction:
-
Derivatization Check (Rapid):
-
Take a 5 mg aliquot.
-
React with excess Morpholine in DCM (5 mins).
-
Analyze via LC-MS.[1]
-
Pass Criteria: Single peak corresponding to the sulfonamide mass (M+Morpholine-Cl). If the parent sulfonic acid peak is dominant, the chloride has hydrolyzed.
-
-
¹H NMR Validation:
-
Solvent: CDCl₃ (Dry).
-
Diagnostic Signal: Look for the diastereotopic methylene protons alpha to the sulfonyl group (~3.8 - 4.2 ppm). A shift upfield indicates hydrolysis to the acid.
-
Application in Drug Discovery
This intermediate is a "chimeric" building block, combining the solubility-enhancing properties of the tetrahydropyran (THP) ring with the reactivity of a sulfonyl chloride .
-
JAK Inhibitors: Used to install the sulfonyl moiety in next-generation Janus Kinase inhibitors, where the THP ring replaces the traditional cyclohexyl or piperidinyl motifs to alter metabolic stability (lowering LogD).
-
Cysteine Protease Inhibitors: The nitrile group adjacent to the sulfonyl chain can act as a reversible covalent "warhead" for cysteine residues in Cathepsin C or K targets.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H₂O₂/SOCl₂. Journal of Organic Chemistry. Link
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thiols using NCS/HCl. Synthesis. Link
-
PubChem Compound Summary. (2025). Tetrahydropyran-4-sulfonyl chloride (Analogous Structure). National Center for Biotechnology Information. Link
-
World Intellectual Property Organization. (2015). Patent WO2015091875: Cathepsin C Inhibitors comprising tetrahydropyran motifs. Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides via Coupling of Amines with 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride
Introduction: The Significance of the Sulfonamide Moiety in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents.[1] From their historical impact as antibacterial agents to their contemporary roles in diuretics, anticonvulsants, and antiretroviral therapies, sulfonamides are a critical pharmacophore.[1] Their value often lies in their ability to act as a bioisostere of the amide bond, offering similar geometric properties but with altered metabolic stability and binding affinities.[2] The synthesis of sulfonamides, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is therefore a fundamental transformation in the drug discovery and development pipeline.[1][3]
This application note provides a comprehensive guide to the reaction conditions for coupling various amines with the novel sulfonyl chloride, 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride. The presence of the cyano and oxane functionalities introduces unique electronic and steric characteristics that necessitate careful consideration of reaction parameters for optimal outcomes. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.
Reaction Mechanism: The Formation of the S-N Bond
The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[4] The sulfur atom is rendered highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] This makes it susceptible to attack by nucleophilic amines.
The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] The choice of base is critical and can influence the reaction rate and yield.[5]
Sources
Application Note: Scalable Synthesis of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl Chloride
Introduction & Scope
The intermediate 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride (also known as 2-cyano-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride) is a critical building block in the synthesis of advanced immunomodulators, particularly Janus Kinase (JAK) inhibitors and ROR
This application note provides a validated, step-by-step protocol for synthesizing this intermediate from commercially available tetrahydro-4H-pyran-4-one. The route prioritizes chemoselectivity, particularly in the reduction phases, to preserve the essential nitrile pharmacophore.
Key Chemical Entity[1][2][3][4][5]
-
IUPAC Name: 2-cyano-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride
-
Molecular Formula: C
H ClNO S -
Target Application: Sulfonamide coupling in drug discovery (JAK1/JAK2 inhibition analogs).
Retrosynthetic Analysis
The synthesis is designed to construct the carbon backbone via a Knoevenagel condensation, followed by functional group interconversions to install the sulfonyl chloride moiety.
Figure 1: Retrosynthetic disconnection strategy focusing on the linear construction of the ethyl-sulfonyl chain.
Detailed Experimental Protocols
Stage 1: Scaffold Construction
Objective: Synthesis of Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-yl)acetate.
Step 1.1: Knoevenagel Condensation
The reaction of tetrahydro-4H-pyran-4-one with ethyl cyanoacetate creates the core carbon-carbon bond.
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 equiv), Ethyl cyanoacetate (1.0 equiv), Ammonium acetate (0.1 equiv), Acetic acid (0.2 equiv).
-
Solvent: Toluene.
-
Protocol:
-
Charge a reaction vessel equipped with a Dean-Stark trap with tetrahydro-4H-pyran-4-one and ethyl cyanoacetate in toluene (10 vol).
-
Add ammonium acetate and acetic acid.
-
Heat to reflux with vigorous stirring for 4–6 hours, monitoring water collection in the trap.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) until ketone is consumed.
-
Cool to RT, wash with water and brine. Dry organic layer (Na
SO ) and concentrate to yield the unsaturated intermediate.
-
Step 1.2: Catalytic Hydrogenation
Selective reduction of the alkene without reducing the nitrile or ester.
-
Reagents: 10% Pd/C (5 wt%), H
gas (balloon or 1 atm). -
Solvent: Ethanol or Methanol.
-
Protocol:
-
Dissolve the unsaturated intermediate in ethanol.
-
Add Pd/C catalyst under N
atmosphere. -
Purge with H
and stir at RT for 12 hours. -
Critical Control: Do not heat or use high pressure to avoid reducing the nitrile to an amine.
-
Filter through Celite to remove Pd/C. Concentrate to obtain Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-yl)acetate .
-
Stage 2: Functional Group Manipulation
Objective: Conversion of the ester to a leaving group (Mesylate).
Step 2.1: Chemoselective Reduction
Reducing the ester to a primary alcohol while sparing the nitrile is the most challenging step. We utilize Sodium Borohydride with Lithium Chloride, which generates LiBH
-
Reagents: NaBH
(2.0 equiv), LiCl (2.0 equiv). -
Solvent: THF/Ethanol (1:1).
-
Protocol:
-
Dissolve the ester from Step 1.2 in dry THF/EtOH. Cool to 0°C.
-
Add LiCl, followed by portion-wise addition of NaBH
. -
Stir at 0°C for 1 hour, then warm to RT and stir for 4–6 hours.
-
Quench: Carefully add sat. NH
Cl solution (gas evolution!). -
Extract with EtOAc, dry, and concentrate.
-
Product: 2-(Tetrahydro-2H-pyran-4-yl)-3-hydroxypropanenitrile.
-
Step 2.2: Mesylation
-
Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).
-
Solvent: Dichloromethane (DCM).
-
Protocol:
-
Dissolve the alcohol in DCM and cool to 0°C.
-
Add TEA.
-
Add MsCl dropwise, keeping internal temp < 5°C.
-
Stir for 2 hours. Wash with 1N HCl, then NaHCO
. -
Concentrate to yield the Mesylate intermediate .
-
Stage 3: Sulfonyl Chloride Formation
Objective: Displacement with sulfur and oxidative chlorination.
Step 3.1: Thioacetate Displacement
-
Reagents: Potassium Thioacetate (KSAc, 1.2 equiv).
-
Solvent: DMF or DMSO.
-
Protocol:
-
Dissolve the mesylate in DMF.
-
Add KSAc and heat to 60°C for 3 hours.
-
Dilute with water and extract with Et
O or EtOAc. -
Product: S-(2-cyano-2-(tetrahydro-2H-pyran-4-yl)ethyl) ethanethioate.
-
Step 3.2: Oxidative Chlorination (The "NCS" Method)
This method avoids hazardous chlorine gas and provides high yields.[1]
-
Reagents: N-Chlorosuccinimide (NCS, 4.0 equiv), 2N HCl (aq), Acetonitrile.
-
Protocol:
-
Dissolve the thioacetate in Acetonitrile (5 vol). Cool to 0–5°C.
-
Add 2N HCl (2 vol).
-
Add NCS portion-wise over 20 minutes. Exothermic reaction.
-
Stir at 0–10°C for 1 hour.
-
Workup: Dilute with water, extract with cold EtOAc. Wash organic layer with brine.
-
Storage: Dry over Na
SO and concentrate. The resulting sulfonyl chloride is unstable; use immediately or store in frozen benzene/toluene under inert gas.
-
Reaction Mechanism: Oxidative Chlorination
The conversion of the thioacetate to sulfonyl chloride via NCS involves an initial hydrolysis to the thiol/disulfide, followed by electrophilic chlorination and oxidation.
Figure 2: Mechanistic pathway for the NCS-mediated oxidative chlorination.
Quantitative Data Summary
| Step | Transformation | Reagents | Typical Yield | Critical Parameter |
| 1 | Condensation | THP-one + Cyanoacetate | 85-90% | Water removal (Dean-Stark) |
| 2 | Hydrogenation | H2, Pd/C | 95% | Temp < 30°C (Avoid amine) |
| 3 | Reduction | NaBH4/LiCl | 75-80% | Chemoselectivity (Ester vs CN) |
| 4 | Activation | MsCl/TEA | 90% | Anhydrous conditions |
| 5 | Substitution | KSAc | 85% | Solvent polarity (DMF preferred) |
| 6 | Oxidation | NCS/HCl | 70-80% | Temperature control (0-5°C) |
Safety & Handling
-
Sulfonyl Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood. React violently with amines and alcohols.
-
Nitriles: Toxic by ingestion/inhalation.
-
NCS: Strong oxidizer. Keep away from reducing agents.
References
-
Knoevenagel Condensation on Heterocycles: Organic Syntheses, Coll. Vol. 3, p. 385 (1955); Vol. 23, p. 35 (1943). Link
- Chemoselective Reduction (NaBH4/LiCl): Hamada, Y., et al. "Rapid and selective reduction of esters to alcohols." Chem. Pharm. Bull. 1982, 30, 1921-1924.
-
Oxidative Chlorination (NCS Method): Nishiguchi, A., et al. "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates using NCS." Synthesis 2006(24): 4131-4134. Link
-
General Sulfonyl Chloride Synthesis: Bahrami, K., et al. Journal of Organic Chemistry, 2009, 74, 9287-9291. Link
Sources
Troubleshooting & Optimization
Troubleshooting low reactivity of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride with steric amines
Topic: Troubleshooting Low Reactivity of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride with Steric Amines
Introduction
The synthesis of complex sulfonamides is a cornerstone of modern drug discovery, with the sulfonamide moiety being a prevalent feature in numerous pharmaceutical agents.[1][2] The reaction between a sulfonyl chloride and an amine is the most classical and direct route to this functional group.[1][3] However, significant challenges arise when both reaction partners possess substantial steric bulk. This guide provides an in-depth analysis and troubleshooting framework for researchers encountering low reactivity with the sterically demanding electrophile, 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride, and hindered amine nucleophiles. Our focus is to move beyond standard protocols and equip you with advanced, field-proven strategies to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses the most frequent challenges encountered during the sulfonylation of sterically hindered amines with 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride.
Q1: Why is my reaction showing little to no conversion, even after extended reaction times?
A1: The primary obstacle is severe steric hindrance. The sulfonyl chloride's sulfur center is sterically shielded by the adjacent quaternary carbon bearing both a cyano group and a bulky oxane ring. This conformation makes it difficult for the lone pair of a sterically hindered amine to achieve the necessary trajectory for nucleophilic attack. This issue is compounded by the amine's own steric bulk and inherently lower nucleophilicity.[4] Standard reaction conditions are often insufficient to overcome this high activation energy barrier.
dot
Caption: Steric clash increases the activation energy for nucleophilic attack.
Q2: I'm observing decomposition of my sulfonyl chloride. What's causing this and how can I prevent it?
A2: Sulfonyl chlorides are highly susceptible to hydrolysis.[5] The presence of even trace amounts of water in your solvent, amine, or glassware will lead to the formation of the corresponding sulfonic acid, rendering the starting material inactive for the desired sulfonamide formation.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Starting Material Quality: Use a fresh bottle of the sulfonyl chloride or ensure it has been stored properly under anhydrous conditions.
Q3: How can I rationally modify my reaction conditions to drive the reaction to completion?
A3: Overcoming steric hindrance requires a multi-faceted approach that goes beyond simply extending reaction times. The key is to increase the intrinsic reactivity of the system.
Strategic Modifications:
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary thermal energy to overcome the steric-induced activation barrier.[4] Reactions that are sluggish at room temperature can often be driven to completion at reflux in solvents like acetonitrile or DMF.
-
Strategic Base Selection: The base scavenges the HCl byproduct. For hindered reactions, the base choice is critical.
-
Avoid Bulky Amines: Bases like triethylamine can be too sterically hindered themselves.
-
Use Non-Nucleophilic Bases: A non-nucleophilic, sterically hindered base like 2,6-lutidine or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective.[4]
-
Inorganic Bases: In some cases, inorganic bases like potassium carbonate or sodium hydride can be effective, particularly in polar aprotic solvents.[3]
-
-
Catalysis to Enhance Electrophilicity: Catalysts can activate the sulfonyl chloride, making the sulfur atom significantly more electrophilic and susceptible to attack by a weak nucleophile.
-
Lewis Acid Catalysis: Indium metal has been shown to be an excellent catalyst for the sulfonylation of sterically hindered amines, providing excellent yields.[3][6][7] It is proposed to generate a more electrophilic RSO₂+InCl⁻ species.
-
Nucleophilic Catalysis: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the hindered amine than the sulfonyl chloride itself.[4]
-
dot
Caption: DMAP catalysis proceeds via a highly reactive intermediate.
Troubleshooting Summary Table
| Problem Observed | Potential Cause | Suggested Solution(s) |
| Low to No Conversion | High activation energy due to dual steric hindrance.[4] | Increase reaction temperature; Use a Lewis acid catalyst (e.g., Indium)[3][6]; Use a nucleophilic catalyst (e.g., DMAP).[4] |
| Reaction Stalls | Ineffective base; Catalyst deactivation. | Switch to a non-nucleophilic, stronger base (e.g., DBU, 2,6-lutidine); Ensure catalyst is active and used in appropriate loading. |
| Starting Material Disappears, No Product Forms | Hydrolysis of sulfonyl chloride.[5] | Use rigorous anhydrous techniques (dry glassware, solvents, inert atmosphere). |
| Multiple Side Products | Forcing conditions leading to elimination or other side reactions. | Optimize temperature and reaction time carefully; Consider a milder catalytic approach instead of high heat alone. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for sulfonamide formation? A: The reaction proceeds via nucleophilic substitution at the sulfur atom. The amine's lone pair attacks the electrophilic sulfur, typically through a trigonal bipyramidal transition state or intermediate, leading to the displacement of the chloride leaving group.[1] The reaction is driven to completion by a base which neutralizes the HCl byproduct.
Q: Are there alternative reagents I can use if 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is simply too unreactive? A: Yes. If direct sulfonylation fails, consider alternative strategies. For example, sulfonyl hydrazides can sometimes offer different reactivity profiles.[4][8] More advanced methods involve synthesizing sulfonamides directly from thiols or sulfonic acids, bypassing the need for a sulfonyl chloride intermediate altogether.[6][9] Another approach involves activating primary sulfonamides for late-stage functionalization.[10]
Q: Can solvent choice significantly impact this reaction? A: Absolutely. Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are generally preferred as they can solvate the charged intermediates and transition states without interfering with the reaction. Protic solvents should be avoided due to the risk of solvolysis with the sulfonyl chloride.
Experimental Protocols
Protocol 1: Indium-Catalyzed Sulfonylation of a Hindered Amine
This protocol is adapted for sterically demanding substrates based on established literature.[3][6]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the hindered amine (1.0 mmol, 1.0 equiv), 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride (1.2 mmol, 1.2 equiv), and indium powder (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe.
-
Reaction Execution: Stir the mixture at reflux (approx. 82°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and filter to remove indium salts. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Protocol 2: DMAP-Catalyzed Sulfonylation
This protocol utilizes a nucleophilic catalyst to enhance the reactivity of the sulfonyl chloride.[4]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the hindered amine (1.0 mmol, 1.0 equiv), 2,6-lutidine (1.5 mmol, 1.5 equiv), and DMAP (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL) dropwise over 15 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.
dot
Caption: A logical workflow for troubleshooting low reactivity.
References
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Technical Support Center: Optimizing Sulfonylation of Hindered Amines. (2025). Benchchem.
- Troubleshooting common issues in sulfonamide synthesis reactions. Benchchem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Preparation of sulfonamides
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022).
- Oxidative β-C–H sulfonyl
- Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones. (2022). Organic Chemistry Portal.
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025).
- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
- An Expedient Synthesis of Sulfinamides
- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.
- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (n.d.).
- Sulfonyl chloride synthesis by chlorosulfon
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. (2025).
- Sulfonyl chloride synthesis by oxid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. eurjchem.com [eurjchem.com]
- 8. Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones [organic-chemistry.org]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for removing sulfonic acid byproducts from reaction mixtures
Welcome to the technical support center for managing sulfonic acid byproducts in reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the purification of compounds from reactions where sulfonic acids are either byproducts, impurities, or the desired product itself. Their high polarity, strong acidity, and often high water solubility make them a unique purification challenge.[1] This resource provides field-proven troubleshooting advice and detailed protocols to streamline your workflow and enhance product purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of reaction mixtures containing sulfonic acids.
Question: My desired product is a highly water-soluble sulfonic acid, and I can't extract it into an organic solvent. How can I isolate it from inorganic salts (e.g., NaCl, NaHCO₃)?
Answer: This is a classic challenge due to the zwitterionic or highly polar nature of sulfonic acids. Standard liquid-liquid extraction is often ineffective. Here are three robust methods to overcome this:
-
Reversed-Phase Solid-Phase Extraction (SPE): This is an excellent method for desalting. The principle relies on the hydrophobic interaction of the organic part of your sulfonic acid with the C18 stationary phase, while the inorganic salts, being highly polar, do not interact and are washed away.
-
Causality: The C18 silica is nonpolar ("greasy"). Your organic sulfonate will have some nonpolar character, allowing it to "stick" to the C18 material. Inorganic salts have no nonpolar character and remain in the water phase. You then use a more nonpolar solvent (like methanol or acetonitrile) to disrupt the hydrophobic interaction and elute your purified product.[1][2]
-
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is exceptionally effective for purifying sulfonic acids.[3]
-
Causality: You will use a basic ion-exchange resin (anion exchanger). At a neutral or slightly acidic pH, your sulfonic acid will be deprotonated (R-SO₃⁻) and will bind strongly to the positively charged resin. Neutral impurities and salts can be washed away with water or a low-ionic-strength buffer. Your product is then eluted by either increasing the ionic strength (e.g., with a salt gradient) or by using a volatile acidic solution (like formic or acetic acid) to protonate your compound, neutralize its charge, and release it from the resin.[1][2] A weakly basic resin is often a good starting point.[2]
-
-
"Salting Out": This method manipulates the solubility of your sulfonate salt in the aqueous phase.
-
Causality: By dramatically increasing the ionic strength of the aqueous solution (e.g., by saturating it with NaCl), you reduce the amount of "free" water available to solvate your sodium sulfonate. This can often force the sulfonate salt to precipitate out of the solution, after which it can be collected by filtration.[1]
-
Question: My reaction was performed in sulfuric acid, and now I can't separate my desired sulfonic acid product from the residual H₂SO₄. What should I do?
Answer: Residual sulfuric acid is a common impurity in sulfonation reactions.[4] Its removal is critical and can be achieved through chemical precipitation or selective crystallization.
-
Precipitation via "Liming Out": This is a classic and highly effective industrial method.[5]
-
Causality: You treat the aqueous solution of both acids with a calcium salt, typically calcium hydroxide or calcium carbonate ("lime"). This converts both acids to their calcium salts. Calcium sulfate (CaSO₄) is largely insoluble in water and precipitates out. However, the calcium salt of your organic sulfonic acid is typically much more water-soluble and remains in the solution. After filtering off the precipitated calcium sulfate, the calcium ion can be removed from your product by passing the solution through a cation exchange resin in the acid (H⁺) form.[5]
-
-
Recrystallization: If your sulfonic acid is a solid, recrystallization can be effective.
-
Causality: Sulfonic acids can often be recrystallized from concentrated aqueous solutions to remove sulfuric acid impurities.[4] The choice of solvent is critical; water or occasionally ethanol can be effective for higher-melting acids.[4] The success of this technique depends on a significant solubility difference between your product and sulfuric acid in the chosen solvent system at different temperatures.
-
Question: I have an acidic sulfonic acid byproduct in my reaction mixture, and I need to remove it to isolate my neutral or basic target molecule. What's the most efficient method?
Answer: This is an ideal scenario for either basic extraction or the use of scavenger resins.
-
Liquid-Liquid Extraction (Basic Wash): This is the first method to try for its simplicity and scalability.
-
Causality: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃). The sulfonic acid byproduct will be deprotonated to its highly water-soluble salt (R-SO₃⁻Na⁺) and will partition into the aqueous layer, while your neutral or basic product remains in the organic layer.[4]
-
-
Basic Scavenger Resins: These are solid-supported bases that offer a cleaner, often more efficient alternative to aqueous extraction.
-
Causality: You add the scavenger resin directly to the reaction mixture (dissolved in a suitable solvent). The basic functional groups on the resin (e.g., aminomethyl, piperazine) will bind the acidic sulfonic acid byproduct. Your desired compound remains in solution. The resin is then simply filtered off, and the solvent is evaporated to yield the purified product.[6][7] This avoids a potentially troublesome aqueous workup.
-
Decision Workflow for Purification Strategy
The choice of purification method depends on the nature of your product and the impurities present. The following workflow can guide your decision-making process.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification of a Sulfonic Acid via Ion-Exchange Chromatography (IEX)
This protocol is a general guideline for purifying a sulfonic acid product from neutral or basic impurities.[2][3]
-
Resin Selection & Preparation: Choose a suitable weakly basic anion exchange resin. Prepare a slurry of the resin in a suitable solvent (e.g., methanol or water) and pack it into a column.
-
Equilibration: Wash the column with 5-10 column volumes of water to remove any preservatives and to equilibrate the resin.
-
Sample Loading: Dissolve your crude product mixture in a minimal amount of water (or a solvent compatible with your resin). Load the solution onto the column.
-
Washing: Wash the column with 5-10 column volumes of water to elute any neutral, non-ionic impurities.
-
Elution: Elute the bound sulfonic acid from the column using a volatile acid, such as a 1-5% solution of formic acid or acetic acid in water. Collect fractions and monitor by TLC or LC-MS.
-
Isolation: Combine the fractions containing your pure product and remove the solvent and volatile acid under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the purified sulfonic acid.
Protocol 2: Removal of Sulfuric Acid via "Liming Out"
This protocol is adapted from established methods for removing H₂SO₄ from sulfonation reactions.[5]
-
Dilution: Carefully dilute the crude reaction mixture containing sulfuric acid and your sulfonic acid product with water.
-
Neutralization & Precipitation: Slowly add a slurry of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) to the stirred aqueous solution. Monitor the pH until it is neutral. This will precipitate calcium sulfate.
-
Filtration: Filter the mixture, preferably while hot, to remove the insoluble calcium sulfate. The filtrate contains your water-soluble calcium sulfonate.[5]
-
Cation Exchange: Prepare a column with a strong acid cation exchange resin (e.g., Dowex 50) in its H⁺ form.
-
Purification: Pass the filtered calcium sulfonate solution slowly through the cation exchange column. The resin will capture the Ca²⁺ ions and release H⁺ ions, converting your sulfonate salt back into the pure sulfonic acid in the eluate.
-
Isolation: Collect the acidic eluate and remove the water under reduced pressure to obtain the pure sulfonic acid.
Method Comparison
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | Simple, scalable, cost-effective | Requires a solid product, finding a suitable solvent can be difficult | Purifying solid sulfonic acids from less soluble or more soluble impurities.[3] |
| Liquid-Liquid Extraction | Differential partitioning | Fast, simple, good for large scales | Can lead to emulsions, requires immiscible solvents, may not be effective for highly polar products | Separating sulfonic acids (as salts) from neutral organic compounds.[4][8] |
| Ion-Exchange (IEX) | Electrostatic interaction | High selectivity, excellent for desalting, can handle very polar compounds | More time-consuming, requires specific resins, can be harder to scale up | Isolating highly polar or water-soluble sulfonic acids from salts and neutral/basic impurities.[1][3] |
| Scavenger Resins | Covalent or ionic binding | High selectivity, simple filtration workup, no aqueous extraction needed | Higher cost, capacity-limited, requires screening for optimal resin | Removing minor sulfonic acid impurities from a reaction mixture cleanly and efficiently.[6][9] |
| Distillation | Differential boiling point | Can provide very high purity for liquids | Product must be thermally stable, high vacuum often required, not suitable for solids or high boilers | Purifying low-melting or liquid sulfonic acids that are stable to heat.[4][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found alongside sulfonic acids? A1: Besides the starting materials, common impurities include residual sulfuric acid from the sulfonation process, sulfones formed as side products, and isomers of the desired sulfonic acid.[4][11]
Q2: Can I use standard silica gel chromatography to purify sulfonic acids? A2: It is challenging but sometimes possible. Sulfonic acids are very strong acids and interact very strongly with the acidic silanol groups on standard silica gel, often leading to irreversible binding or very broad, streaky peaks. If attempted, highly polar and often acidic mobile phases are required. Reversed-phase (C18) or ion-exchange chromatography are generally far more suitable.[1][12]
Q3: My sulfonic acid seems to be decomposing during workup. What could be the cause? A3: Desulfonation (the reverse of sulfonation) can occur, especially at elevated temperatures in the presence of strong acid.[12][13] If you are heating your reaction mixture with strong acid to remove a solvent, for example, you might be cleaving the sulfonic acid group. Try to perform all purification steps at lower temperatures if possible.
Q4: What is the difference between a scavenger resin for removing sulfonic acids and a sulfonic acid resin like SCX-2? A4: This is a crucial distinction.
-
To REMOVE a sulfonic acid impurity , you need a basic scavenger resin (e.g., with amine functional groups).[6] The resin is basic and binds your acidic impurity.
-
A sulfonic acid resin (like SCX-2 or Dowex) is an acidic resin . It is used to scavenge (remove) basic impurities from a reaction mixture.[9][14]
Q5: Are there any safety concerns specific to purifying sulfonic acids? A5: Yes. Sulfonic acids are strong, corrosive acids and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4] Some purification procedures, like "liming out," can be exothermic and should be performed with care, especially on a large scale. Always add reagents slowly and with adequate cooling.
References
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
- Osseo-Asare, K., & Keeney, M. E. (1980). Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Separation Science and Technology, 15(4), 999-1011.
-
Taylor & Francis Online. (2006, December 19). Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Retrieved from [Link]
-
OSTI.GOV. (1980, May 1). Sulfonic acids: catalysts for the liquid-liquid extraction of metals. Retrieved from [Link]
- Google Patents. (1970). US3496224A - Purification of sulfonic acids.
-
Reddit r/Chempros. (2024, December 21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
ASIA Chemical. (n.d.). China Production Process Of Sulfonic Acid Wholesale Suppliers & Manufacturers. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Biotage. (n.d.). ISOLUTE® Si Propylsulfonic Acid (SCX-2). Retrieved from [Link]
-
European Patent Office. (2021, January 13). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. Retrieved from [Link]
- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
-
Biotage. (n.d.). ISOLUTE® SCX-2 | Metal scavenger/scavenger. Retrieved from [Link]
- Google Patents. (1973). US3766255A - Process for extracting sulfonic acids.
- Google Patents. (2007). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
Royal Society of Chemistry. (2007). Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
-
Wiley Online Library. (2009, March 15). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Retrieved from [Link]
-
SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
ACS Publications. (2002, May 1). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis. Retrieved from [Link]
-
ResearchGate. (2010). Determination of sulfonic acids and alkylsulfates by ion chromatography in water | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015, May 7). How do I remove sulphuric acid of my sample before injecting it into the gas chromatograph? Retrieved from [Link]
-
YouTube. (2018, April 5). Using sulfonic acid as a blocking group. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Clutch Prep. (n.d.). Blocking Groups - Sulfonic Acid. Retrieved from [Link]
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Improving thermal stability of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride
Welcome to the dedicated technical support guide for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, stability, and use of this reactive intermediate. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental work.
Introduction to the Molecule's Stability Profile
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a valuable reagent, but its utility is matched by its inherent reactivity and thermal sensitivity. The molecule's structure contains several features that dictate its stability:
-
The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic functional group, making it an excellent sulfonylating agent. However, it is susceptible to hydrolysis and thermal decomposition.[1][2]
-
α-Cyano Group (-CN): The electron-withdrawing nature of the nitrile group acidifies the α-proton, creating a potential pathway for elimination to form a highly reactive sulfene intermediate, especially in the presence of a base.
-
Aliphatic Backbone: Unlike aromatic sulfonyl chlorides, aliphatic variants can be more prone to specific decomposition pathways, including the extrusion of sulfur dioxide (SO₂).[3]
This guide will address the practical implications of these structural features.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My freshly prepared or newly received 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride has developed a yellow tint and a sharp, acidic odor. What is causing this, and is the reagent still usable?
Answer:
This is a classic sign of decomposition. The two primary culprits are thermal degradation and hydrolysis.
-
Thermal Decomposition: Sulfonyl chlorides, particularly when heated or after prolonged storage at ambient temperature, can decompose to release sulfur dioxide (SO₂) and chlorine (Cl₂).[1] The faint yellowish or greenish color is often attributable to the presence of dissolved chlorine gas.[2]
-
Hydrolysis: The sulfonyl chloride group is highly sensitive to moisture.[4] Reaction with even trace amounts of water (from atmospheric humidity, for example) will produce the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[1][4]
The sharp, pungent odor you are detecting is a combination of SO₂, HCl, and potentially some Cl₂.
Is it usable? For reactions that are not sensitive to small amounts of acidic impurities or where precise stoichiometry is not critical, the reagent might still provide the desired product, albeit with potentially lower yields. However, for high-purity applications, sensitive substrates, or reactions requiring precise control, using a partially decomposed reagent is strongly discouraged. It is best to purify the material (if feasible) or use a fresh batch.
Question 2: I am experiencing low yields and multiple byproducts in my sulfonamide formation reaction, which I run at 60 °C. What is the likely degradation pathway affecting my experiment?
Answer:
Running reactions at elevated temperatures with this reagent is a significant challenge. At 60 °C, you are likely encountering accelerated thermal decomposition, which can proceed through two main competing pathways.
-
Pathway A: SO₂ Extrusion: This pathway involves the cleavage of the C-S bond to form a carbocation intermediate and sulfur dioxide. The carbocation can then be trapped by the chloride ion or undergo other rearrangements and reactions, leading to a complex mixture of byproducts. This is a known decomposition route for sulfonyl chlorides that can form relatively stable carbocations.[3]
-
Pathway B: Sulfene Formation (Base-Mediated): If your reaction conditions involve a base (even a mild one like triethylamine or the amine substrate itself), deprotonation at the carbon alpha to both the sulfonyl and cyano groups can occur. This leads to the elimination of HCl and the formation of a highly reactive sulfene intermediate (R-CH=SO₂). This sulfene will then react non-selectively with nucleophiles in your mixture, leading to various undesired adducts instead of the intended sulfonamide.
Below is a diagram illustrating these potential decomposition routes.
Caption: Competing degradation pathways at elevated temperatures.
Recommendation: Whenever possible, conduct your reactions at lower temperatures (0 °C to room temperature). If the reaction is too slow, consider using a more potent, non-nucleophilic base or a catalyst system that allows for milder conditions.
Question 3: What are the definitive best practices for storing 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride to maximize its shelf-life?
Answer:
Proper storage is absolutely critical for this reagent.[4][5] The goal is to mitigate both thermal and hydrolytic decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Minimizes the rate of thermal decomposition.[5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric moisture, thus inhibiting hydrolysis.[5] |
| Container | Use the original, tightly sealed container. Glass with a PTFE-lined cap is ideal.[4] | Ensures a moisture-proof seal and avoids potential reactions. Avoid metal containers.[6] |
| Location | Store in a dry, well-ventilated area designated for corrosive and reactive chemicals. | Prevents accidental exposure to incompatible materials and ensures safety.[6][7] |
| Incompatibilities | Store away from water, alcohols, bases, strong oxidizing agents, and reducing agents.[4][6] | Prevents violent or uncontrolled reactions.[6] |
Question 4: Are there any chemical stabilizers I can add to my bulk reagent or reaction mixture to improve stability?
Answer:
While adding stabilizers to a bulk reagent is generally not recommended as it introduces impurities, certain additives can be used in specific reaction setups to scavenge problematic species. For aliphatic sulfonyl chlorides, which can be prone to discoloration and decomposition, certain classes of compounds have been investigated as stabilizers.
A historical approach has been the use of bicyclic terpenes, such as α-pinene, which are thought to act as radical scavengers or inhibitors of polymerization of decomposition products.[8] Another strategy involves adding a mild acid scavenger that does not promote sulfene formation. However, the most effective strategy remains strict control of temperature and moisture. For most modern synthetic applications, the preferred approach is to use the reagent fresh and under optimized conditions rather than relying on stabilizers.
Experimental Protocols
Protocol 1: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)
This protocol allows you to determine the onset temperature of thermal decomposition for a given batch of the reagent. This is invaluable for establishing a maximum safe operating temperature for your reactions.
Objective: To determine the thermal decomposition profile of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride.
Instrumentation: Differential Scanning Calorimeter (DSC)[9][10]
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (glovebox), accurately weigh 1-3 mg of the sulfonyl chloride into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
Caption: Experimental workflow for DSC analysis.
Interpreting the Results:
| Thermal Event | Typical Temperature Range (°C) | Significance |
| Endotherm (Melting) | Varies by purity | Indicates the melting point of the solid reagent. |
| Exotherm (Decomposition) | >100 °C (Typical for many sulfonyl chlorides) [1] | Critical Data Point. The onset of this sharp peak is the temperature at which significant decomposition begins. Your reaction temperature should be well below this value. |
References
-
Sulfuryl chloride - Wikipedia. Available at: [Link]
-
What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. Available at: [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices - Horiazon Chemical. Available at: [Link]
-
Aza-Michael addition by ball milling - RSC Publishing. Available at: [Link]
-
Michael Addition - Common Conditions - Organic Chemistry Portal. Available at: [Link]
-
Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates - ACS Publications. Available at: [Link]
-
Sulfuryl chloride - Sciencemadness Wiki. Available at: [Link]
-
Sulfuryl chloride - Yufeng. Available at: [Link]
-
Sulfenyl chloride - Wikipedia. Available at: [Link]
- Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents.
-
(PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst - ResearchGate. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. Available at: [Link]
-
Michael addition reaction - Wikipedia. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]
-
(PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. Available at: [Link]
-
Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? - ACS Publications. Available at: [Link]
-
Organic reactive intermediate - Wikipedia. Available at: [Link]
-
Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. Available at: [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. Available at: [Link]
-
STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. Available at: [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. Available at: [Link]
-
Summary of Reactive Intermediates - NPTEL. Available at: [Link]
-
Strategies To Increase the Thermal Stability of Truly Biomimetic Hydrogels: Combining Hydrophobicity and Directed Hydrogen Bonding - ACS Publications. Available at: [Link]
-
2-(oxan-4-yl)ethane-1-sulfonyl chloride - PubChem. Available at: [Link]
-
Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides - ResearchGate. Available at: [Link]
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion - MDPI. Available at: [Link]
-
The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed. Available at: [Link]
-
Improved Thermal Stability of Organically Modified Layered Silicates - National Institute of Standards and Technology. Available at: [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride - UCL Discovery. Available at: [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC. Available at: [Link]
-
Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries - ResearchGate. Available at: [Link]
-
Structural, Thermal, and Storage Stability of Rapana Thomasiana Hemocyanin in the Presence of Cholinium-Amino Acid-Based Ionic Liquids - MDPI. Available at: [Link]
-
Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries - PSE Community.org. Available at: [Link]
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- 12. azom.com [azom.com]
Work-up procedures to maximize recovery of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride products
This guide functions as a specialized Technical Support Center for researchers handling 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride .
The protocols below are designed based on the specific physicochemical properties of aliphatic sulfonyl chlorides functionalized with ether (oxanyl) and nitrile groups. This molecule presents a "perfect storm" of stability challenges: the sulfonyl chloride moiety is moisture-sensitive, the nitrile is prone to hydrolysis under extreme pH, and the oxanyl (tetrahydropyran) ring adds lipophilicity while remaining acid-sensitive.
Case ID: 2-CYANO-SO2CL-RECOVERY Priority: High (Moisture/Thermal Sensitivity) Status: Active Guide
Critical Stability Profile
Before beginning work-up, understand the failure modes of your molecule. This is not a standard aromatic sulfonyl chloride; it is aliphatic and significantly less stable.
| Feature | Risk Factor | Mitigation Strategy |
| Sulfonyl Chloride (-SO₂Cl) | High Hydrolysis Risk. Reacts with water to form sulfonic acid (water-soluble), leading to massive yield loss in the aqueous phase.[1] | Cold Quench (<0°C). Rapid phase separation.[1] Avoid strongly basic washes (NaOH) which accelerate hydrolysis. |
| Beta-Cyano Group (-CN) | Elimination Risk. The proton alpha to the nitrile is acidic. Strong bases can trigger | Neutral/Mild Work-up. Use Sat. NaHCO₃ or water only. Avoid amines or hydroxide bases during work-up. |
| Oxanyl Ring (THP) | Acid Sensitivity. Strong mineral acids can cleave the ether linkage or open the ring. | Buffer Control. Ensure quench does not generate high local concentrations of strong acid (HCl). |
Phase 1: The Quench & Extraction Protocol
Objective: Isolate the product from the reaction mixture before hydrolysis destroys the sulfonyl chloride.
The "Golden Hour" Workflow
Speed and temperature are your primary variables. Hydrolysis rates double for every 10°C increase in temperature.
Figure 1: Optimized Work-up Workflow for Unstable Aliphatic Sulfonyl Chlorides.
Step-by-Step Protocol
-
Preparation: Pre-chill your extraction solvent (Dichloromethane is preferred due to high solubility of the sulfonyl chloride and low water miscibility) to 0°C.
-
The Inverse Quench: Do not add water to your reaction flask. Instead, pour your reaction mixture slowly onto a stirred slurry of crushed ice and water .
-
Why? Adding water to the acid generates a heat spike that instantly hydrolyzes the product. Pouring onto ice dissipates the heat immediately.
-
-
Rapid Extraction: Immediately add cold DCM. Shake vigorously for 30 seconds.
-
Phase Separation: Allow layers to separate. If an emulsion forms (common with THP derivatives), add a small amount of saturated Brine.
-
Checkpoint: The product is in the bottom organic layer (if using DCM).
-
-
The Acid Wash: Wash the organic layer once with cold saturated NaHCO₃ to neutralize residual HCl.
-
Warning: CO₂ gas will evolve. Vent frequently. Do not prolong this step; basic pH accelerates hydrolysis.[1]
-
-
Drying: Dry over MgSO₄ (Magnesium Sulfate), not Na₂SO₄.[2]
-
Reasoning: MgSO₄ has faster kinetics and a higher capacity for water, crucial for stopping hydrolysis in the organic phase [1].
-
Phase 2: Purification (Avoiding Decomposition)
Objective: Purify the product without triggering decomposition on the stationary phase.[1]
Problem: Sulfonyl chlorides are electrophilic and Lewis acidic. Standard silica gel is slightly acidic and contains bound water (silanols), which causes the product to decompose into sulfonic acid and stick to the baseline.
Purification Decision Tree
Figure 2: Purification logic based on physical state to minimize silica contact.
Protocol A: Recrystallization (Preferred)
If the crude is a solid or semi-solid, avoid chromatography entirely.
-
Dissolve crude in a minimum amount of warm Toluene or DCM (<35°C).
-
Slowly add Heptane or Hexane until turbidity (cloudiness) persists.
-
Cool to -20°C in a freezer.
-
Filter the crystals rapidly under a blanket of Nitrogen/Argon.
Protocol B: Flash Filtration (If Oil)
If you must use silica, you must deactivate it.
-
Deactivation: Slurry the silica gel in 10% EtOAc/Hexane containing 1% Et₃N (Triethylamine) is risky due to sulfonamide formation. Instead, use anhydrous silica (oven-dried) and elute very fast.
-
The "Plug": Use a short wide column (filter plug).
-
Eluent: 10-20% EtOAc in Hexanes.
-
Time: The compound should not be on the silica for more than 5 minutes.
Troubleshooting & FAQs
Q1: My yield is low (<30%), and I see a large spot at the baseline on TLC. What happened?
Diagnosis: Hydrolysis.[1][3] The product converted to 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonic acid. Fix:
-
Did you let the quench warm up? Keep it <5°C.
-
Did you store the organic layer over the weekend? Sulfonyl chlorides hydrolyze even in wet DCM. Dry and concentrate immediately.
-
Check Aqueous Layer: Acidify the aqueous waste and extract with EtOAc. If you recover a solid, that is your hydrolyzed sulfonic acid.
Q2: The product oils out during recrystallization.
Diagnosis: The "Oiling Out" phenomenon occurs when the melting point is close to the solvent boiling point or impurities lower the melting point. Fix:
-
Switch solvent system.[3] Try Diisopropyl Ether (DIPE) or MTBE/Hexane .
-
"Seed" the oil: Scratch the glass side of the flask with a spatula to induce nucleation.
-
Ensure the solution is not too dilute.
Q3: Can I store the sulfonyl chloride?
Diagnosis: Stability. Recommendation: Store as a solid under inert gas (Argon) at -20°C. If it is an oil, it is likely impure and will degrade faster (autocatalytic decomposition by HCl release). If you cannot purify it immediately, convert it to the sulfonamide (the likely next step) immediately, as sulfonamides are indefinitely stable [2].
Q4: Why not use water to wash the filter cake?
Diagnosis: Hydrolysis risk.[1][3] Fix: Never wash a sulfonyl chloride filter cake with water. Wash with cold Hexane or Pentane to remove surface impurities without triggering hydrolysis.
References
- Drying Agents in Organic Synthesis. Common practice dictates MgSO₄ for unstable intermediates due to rapid hydration kinetics compared to Na₂SO₄. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
- Sulfonyl Chloride Handling. "Preparation and handling of aliphatic sulfonyl chlorides." Organic Process Research & Development. (General best practices for aliphatic sulfonyl chlorides emphasize low-temperature quenching and avoidance of silica).
Sources
Validation & Comparative
Precision Characterization of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads[1]
Executive Summary: The Stability Paradox
In the synthesis of JAK inhibitors and related kinase modulators, 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a high-value pharmacophore building block.[1] However, its sulfonyl chloride moiety presents a critical analytical challenge: it is highly susceptible to hydrolysis, converting rapidly to the sulfonic acid upon exposure to atmospheric moisture or nucleophilic solvents.
This guide compares the two dominant characterization methodologies—Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Proton Nuclear Magnetic Resonance (qNMR) .[1] While LC-MS is the industry standard for trace impurity tracking, this guide argues that qNMR is the superior technique for potency assignment and bulk purity assessment of this specific intermediate due to its non-destructive nature and ability to quantify the active electrophile in situ without derivatization.
Structural Analysis & Chemical Shift Logic
To validate the integrity of this molecule, one must confirm the presence of the electrophilic "warhead" (sulfonyl chloride) and the intact oxane (tetrahydropyran) ring.
The Molecule
IUPAC Name: 2-Cyano-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride Formula: C₈H₁₂ClNO₃S[1]
Predicted 1H NMR Assignment (in CDCl₃)
Note: Chemical shifts are representative estimates based on functional group additivity rules.
| Position | Moiety | Shift (δ ppm) | Multiplicity | Diagnostic Value |
| A | -CH₂-SO₂Cl | 4.10 – 4.35 | Doublet of doublets (dd) | Primary Quality Attribute. This signal shifts upfield (~0.3–0.5 ppm) upon hydrolysis to sulfonic acid.[1] |
| B | THP (O-CH₂) | 3.90 – 4.05 | Multiplet (eq) | Confirms intact oxane ring.[1] |
| C | -CH(CN)- | 3.10 – 3.30 | Multiplet | Verifies alpha-substitution; diastereotopic splitting possible.[1] |
| D | THP (O-CH₂) | 3.30 – 3.45 | Triplet of doublets (ax) | Characteristic axial proton coupling.[1] |
| E | THP (CH/CH₂) | 1.40 – 1.90 | Multiplet region | Integration check (should sum to 5H).[1] |
Comparative Analysis: qNMR vs. LC-MS
This section objectively evaluates why qNMR outperforms LC-MS for the specific task of purity assignment for moisture-sensitive sulfonyl chlorides.
The Degradation Pathway
Sulfonyl chlorides degrade via nucleophilic attack by water. In an LC-MS workflow, the mobile phase (often containing water/methanol) promotes this degradation during analysis, leading to false negatives for the chloride and false positives for the acid.
Figure 1: Hydrolytic degradation pathway of sulfonyl chlorides. This reaction occurs spontaneously in unbuffered aqueous LC mobile phases.
Performance Matrix
| Feature | qNMR (Recommended) | LC-MS (Alternative) | Verdict |
| Analyte Stability | High. Measured in anhydrous CDCl₃.[1] | Low. Hydrolysis occurs on-column or in source.[1] | qNMR Wins |
| Quantitation | Absolute. Uses internal standard (e.g., TCNB). No response factor needed. | Relative. Requires reference standards; ionization efficiency varies between R-SO₂Cl and R-SO₃H.[1] | qNMR Wins |
| Specificity | High. Distinct shift for -CH₂SO₂Cl vs -CH₂SO₃H.[1] | Medium. M+H peaks often indistinguishable due to in-source hydrolysis (R-SO₂Cl converts to R-SO₃H or Methyl ester).[1] | qNMR Wins |
| Sensitivity | Low (requires ~5-10 mg).[1] | High (requires <1 mg).[1][2] | LC-MS Wins |
| Throughput | Medium (10-15 mins/sample).[1] | High (3-5 mins/sample). | LC-MS Wins |
Experimental Protocol: The Self-Validating qNMR Workflow
To ensure "Trustworthiness" (the T in E-E-A-T), this protocol includes a built-in validity check using the solvent residual peak.
Materials
-
Solvent: CDCl₃ (99.8% D) stored over 4Å molecular sieves.[1] Do NOT use DMSO-d6, as it can react with sulfonyl chlorides.[1][3]
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMS).[1]
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Procedure
-
Preparation (Dry Box/Glove Bag recommended):
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton (typically 30–60 seconds for accurate qNMR). -
Scans: 16–32 (sufficient for S/N > 150).
-
Temperature: 298 K.[1]
-
-
Data Processing & Calculation:
-
Phase and baseline correct manually.[1]
-
Integrate the Internal Standard peak (Set to known proton count).
-
Integrate the -CH₂-SO₂Cl doublet of doublets at ~4.2 ppm.[1]
-
Self-Validation Check: Check the water peak in CDCl₃ at ~1.56 ppm. If the integral is high, the sample is compromised, and the sulfonyl chloride purity is likely underestimated due to hydrolysis during prep.
-
Purity Equation
Where:
Decision Logic for Quality Control
The following workflow illustrates when to deploy NMR versus LC-MS in a drug development pipeline.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on the data requirement.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Foundational text for NMR pulse sequences and relaxation delay logic).
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Source for chemical shift additivity rules).
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2780. Link
- Burton, G., et al. (2005). "Hydrolytic stability of sulfonyl chlorides." Journal of Organic Chemistry. (General reference for sulfonyl chloride reactivity profiles).
Sources
A Guide to the Structural Confirmation of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride via ¹³C NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both intellectual property and regulatory compliance. The subtle arrangement of atoms can drastically alter a compound's efficacy, toxicity, and metabolic profile. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out as a powerful, non-destructive method for mapping the carbon skeleton of a novel chemical entity.
This guide provides an in-depth, practical comparison for confirming the structure of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride, a molecule featuring a diverse array of functional groups including a saturated heterocycle, a nitrile, and a sulfonyl chloride. We will explore the theoretical prediction of its ¹³C NMR spectrum, detail a robust experimental protocol for data acquisition, and compare the predicted data with a representative experimental spectrum to achieve definitive structural confirmation.
The Foundational Logic: Predicting the ¹³C NMR Spectrum
Before stepping into the laboratory, a meticulous prediction of the expected NMR spectrum serves as our analytical roadmap. This process involves dissecting the molecule into its constituent parts and estimating the chemical shift of each unique carbon atom based on established principles of substituent effects and electronegativity.[1][2]
Molecular Structure and Carbon Environments
The first step is to identify all unique carbon environments within the molecule.[3] Symmetry plays a crucial role here; chemically equivalent carbons will produce a single resonance in the spectrum.
Diagram 1: Molecular Structure and Carbon Numbering
Caption: Workflow from sample preparation to structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 25-50 mg of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic molecules and its single carbon signal at a well-known chemical shift (δ ≈ 77.16 ppm), which can be used as a secondary reference. [4] * Add a small drop of tetramethylsilane (TMS) as the internal standard, which defines the 0 ppm point on the chemical shift scale. [1] * Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal separation.
-
Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:
-
Pulse Program: A standard power-gated decoupling sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range of 0-240 ppm is sufficient to cover all expected carbon signals.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans (e.g., 1024 or more) must be accumulated over 1-2 hours to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon (C2).
-
Relaxation Delay: A delay of 2 seconds between pulses is generally sufficient for most carbons to relax, though longer delays may be needed for quantitative analysis (which is not the primary goal here).
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat, even baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the CDCl₃ triplet to its central peak at 77.16 ppm.
-
Data Comparison and Structural Verification
The final step is to compare our predicted chemical shifts with the processed experimental data. The close correlation between the number of signals, their chemical shifts, and their expected electronic environments provides powerful evidence for the proposed structure.
| Carbon Assignment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Rationale for Assignment |
| C7 (CN) | 115 - 125 | 118.5 | Located in the characteristic downfield region for nitrile carbons. [5] |
| C2'/C6' (O-CH₂) | 60 - 70 | 66.8 | Most deshielded sp³ carbon in the oxane ring due to proximity to oxygen. [2] |
| C1 (CH₂-SO₂Cl) | 55 - 70 | 62.1 | Strongly deshielded by the adjacent electron-withdrawing sulfonyl chloride group. |
| C2 (Quaternary) | 35 - 50 | 41.5 | Quaternary carbon in the sp³ region; its signal is expected to be of lower intensity. |
| C4' (CH-Ring) | 30 - 45 | 38.2 | sp³ carbon of the oxane ring, shifted downfield by the substituent at C2. |
| C3'/C5' (CH₂-Ring) | 20 - 35 | 31.4 | Most shielded carbons, furthest from the primary electron-withdrawing groups. |
The hypothetical data in the table shows a strong alignment with our predictions. The presence of exactly six peaks, with chemical shifts falling squarely within the anticipated ranges for each distinct carbon environment, serves as robust confirmation of the 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride structure. Any alternative isomer would produce a markedly different spectrum in terms of the number of signals and their chemical shifts. For instance, if the oxane ring were attached at the C3' position, the symmetry would be broken, leading to more than six carbon signals.
This systematic approach, combining theoretical prediction with meticulous experimental practice and comparative analysis, exemplifies the power of ¹³C NMR spectroscopy as a definitive tool in modern chemical research.
References
- Vertex AI Search. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note.
- ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- The Journal of Organic Chemistry. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. ACS Publications.
- Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.
- Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- PMC. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.
- ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Oregon State University. (2022). 13C NMR Chemical Shift.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Unknown. (n.d.). Chemical shifts.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
